molecular formula C17H15N3O4S B4080265 Ethyl 4-[2,5-dioxo-3-(pyrimidin-2-ylsulfanyl)pyrrolidin-1-yl]benzoate

Ethyl 4-[2,5-dioxo-3-(pyrimidin-2-ylsulfanyl)pyrrolidin-1-yl]benzoate

Cat. No.: B4080265
M. Wt: 357.4 g/mol
InChI Key: IGYXCTGHILDOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2,5-dioxo-3-(pyrimidin-2-ylsulfanyl)pyrrolidin-1-yl]benzoate is a pyrrolidine-2,5-dione derivative featuring a pyrimidinylsulfanyl substituent at the 3-position of the dioxo-pyrrolidine ring and an ethyl benzoate group at the 1-position. Its structural uniqueness arises from the electron-deficient pyrimidine ring and the sulfanyl linker, which may influence hydrogen bonding, solubility, and intermolecular interactions .

Properties

IUPAC Name

ethyl 4-(2,5-dioxo-3-pyrimidin-2-ylsulfanylpyrrolidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-2-24-16(23)11-4-6-12(7-5-11)20-14(21)10-13(15(20)22)25-17-18-8-3-9-19-17/h3-9,13H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYXCTGHILDOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2,5-dioxo-3-(pyrimidin-2-ylsulfanyl)pyrrolidin-1-yl]benzoate typically involves multi-step organic reactions. One common method involves the reaction of a pyrrolidine derivative with a pyrimidine-2-ylsulfanyl compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2,5-dioxo-3-(pyrimidin-2-ylsulfanyl)pyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Ethyl 4-[2,5-dioxo-3-(pyrimidin-2-ylsulfanyl)pyrrolidin-1-yl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-[2,5-dioxo-3-(pyrimidin-2-ylsulfanyl)pyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The pyrimidine-2-ylsulfanyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, such as DNA replication or protein synthesis, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives

Compound Name Substituent at Pyrrolidine-3-Position Molecular Formula Molar Mass (g/mol) Notable Properties/Activities
Ethyl 4-[2,5-dioxo-3-(pyrimidin-2-ylsulfanyl)pyrrolidin-1-yl]benzoate Pyrimidin-2-ylsulfanyl (C₄H₃N₂S) C₁₈H₁₇N₃O₄S* 379.41* Potential electronic effects due to aromatic sulfur; unconfirmed bioactivity
Ethyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate Piperidin-1-yl (C₅H₁₀N) C₁₈H₂₃N₂O₄ 337.39 Enhanced lipophilicity from aliphatic amine; no reported bioactivity
Ethyl 4-[3-(4-ethyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate 4-Ethylpiperazinyl (C₆H₁₃N₂) C₁₉H₂₅N₃O₄ 359.42 Increased basicity from piperazine; possible CNS activity due to amine moiety
(E)-3-(2,5-dioxo-3-(propan-2-ylidene)pyrrolidin-1-yl)acrylic acid Propan-2-ylidene (C₃H₄O) C₁₀H₁₁NO₅ 225.20 Demonstrated antimicrobial activity against select pathogens

*Note: Molecular formula and mass for the target compound are inferred based on structural similarity to analogues.

Key Observations:

In contrast, piperidinyl and piperazinyl substituents increase lipophilicity and basicity, which may improve membrane permeability but reduce aqueous solubility . The propan-2-ylidene group in the acrylic acid derivative introduces a conjugated double bond, possibly contributing to antimicrobial activity through reactive oxygen species (ROS) generation.

Bioactivity Gaps :

  • While the propan-2-ylidene analogue exhibits confirmed antimicrobial properties , bioactivity data for the target compound and its piperidine/piperazine analogues remain unreported. This highlights a critical research gap.

Synthetic and Analytical Considerations :

  • Structural elucidation of these compounds often relies on X-ray crystallography, with software like SHELX and ORTEP employed for refinement and visualization. The pyrimidinylsulfanyl group’s planarity may facilitate crystallographic resolution compared to bulkier aliphatic substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[2,5-dioxo-3-(pyrimidin-2-ylsulfanyl)pyrrolidin-1-yl]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[2,5-dioxo-3-(pyrimidin-2-ylsulfanyl)pyrrolidin-1-yl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.